5-(2-Pyridyl)thiophen-2-carboxamid

Übersicht

Beschreibung

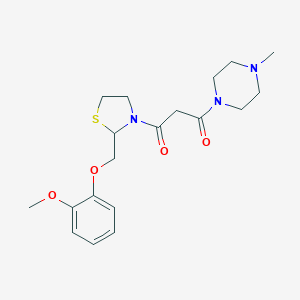

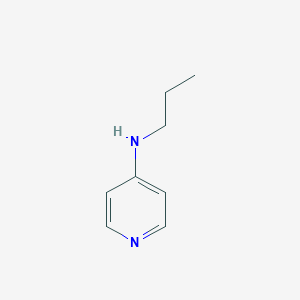

5-(2-Pyridyl)thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring fused with a pyridine ring and an amide group

Wissenschaftliche Forschungsanwendungen

5-(2-Pyridyl)thiophene-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Wirkmechanismus

Target of Action

The primary target of 5-(2-Pyridyl)thiophene-2-carboxamide is QcrB , a subunit of the menaquinol cytochrome c oxidoreductase . This enzyme is part of the bc1-aa3-type cytochrome c oxidase complex, which is responsible for driving oxygen-dependent respiration .

Mode of Action

The compound interacts with its target, QcrB, and inhibits its function

Biochemical Pathways

The inhibition of QcrB affects the bc1-aa3-type cytochrome c oxidase complex, disrupting the process of oxygen-dependent respiration

Result of Action

The molecular and cellular effects of 5-(2-Pyridyl)thiophene-2-carboxamide’s action are primarily related to the disruption of oxygen-dependent respiration due to the inhibition of QcrB

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Pyridyl)thiophene-2-carboxamide typically involves the reaction of 2-bromopyridine with thiophene-2-carboxylic acid in the presence of a coupling agent such as palladium catalyst. The reaction conditions often include the use of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for 5-(2-Pyridyl)thiophene-2-carboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Pyridyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiophene-2-carboxamide: Lacks the pyridine ring, which may result in different chemical and biological properties.

2-Pyridylthiophene:

Pyridine-2-carboxamide: Lacks the thiophene ring, leading to different electronic and steric properties.

Uniqueness

5-(2-Pyridyl)thiophene-2-carboxamide is unique due to the combination of the thiophene and pyridine rings with the carboxamide group. This unique structure imparts distinct electronic properties and reactivity, making it a valuable compound for various applications in research and industry .

Eigenschaften

IUPAC Name |

5-pyridin-2-ylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2OS/c11-10(13)9-5-4-8(14-9)7-3-1-2-6-12-7/h1-6H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSZHKPVINNIBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(S2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381093 | |

| Record name | 5-(2-Pyridyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175202-40-1 | |

| Record name | 5-(2-Pyridinyl)-2-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Pyridyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (R)-N-(1-azabicyclo[2.2.2]oct-3-yl)(5-(2-pyridyl)thiophene-2-carboxamide) interact with its target and what are the downstream effects?

A1: (R)-N-(1-azabicyclo[2.2.2]oct-3-yl)(5-(2-pyridyl)thiophene-2-carboxamide) selectively binds to and activates α7 nAChRs located on neuronal cells. [, ] This binding triggers a cascade of intracellular events, notably calcium ion (Ca2+) release from intracellular stores, a process known as calcium-induced calcium release (CICR). [, ] This increase in intracellular Ca2+ then activates downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway. [] This activation leads to the phosphorylation of presynaptic proteins like ERK2 and synapsin-1, ultimately modulating neurotransmitter release, particularly glutamate, within the prefrontal cortex. []

Q2: How does the mechanism of action of (R)-N-(1-azabicyclo[2.2.2]oct-3-yl)(5-(2-pyridyl)thiophene-2-carboxamide) differ from that of non-α7 nAChR agonists?

A2: Unlike (R)-N-(1-azabicyclo[2.2.2]oct-3-yl)(5-(2-pyridyl)thiophene-2-carboxamide), which primarily relies on CICR for its effects, non-α7 nAChR agonists, such as 5-iodo-A-85380, exert their effects by promoting calcium influx through voltage-operated calcium channels (VOCCs). [, ] This distinction highlights the unique signaling pathways employed by different nAChR subtypes and their potential for selective pharmacological targeting.

Q3: What is the significance of (R)-N-(1-azabicyclo[2.2.2]oct-3-yl)(5-(2-pyridyl)thiophene-2-carboxamide) mediated modulation of glutamate release in the prefrontal cortex?

A3: The prefrontal cortex plays a critical role in higher-order cognitive functions, including working memory and attention. [] Dysregulation of glutamate signaling in this brain region has been implicated in various neurological and psychiatric disorders. [] The ability of (R)-N-(1-azabicyclo[2.2.2]oct-3-yl)(5-(2-pyridyl)thiophene-2-carboxamide) to modulate glutamate release through its selective action on α7 nAChRs suggests its potential as a pharmacological tool for investigating and potentially treating such disorders. []

Q4: What are the potential implications of the distinct cellular mechanisms employed by (R)-N-(1-azabicyclo[2.2.2]oct-3-yl)(5-(2-pyridyl)thiophene-2-carboxamide) and non-α7 nAChR agonists?

A4: The distinct mechanisms of (R)-N-(1-azabicyclo[2.2.2]oct-3-yl)(5-(2-pyridyl)thiophene-2-carboxamide) and non-α7 nAChR agonists suggest the possibility of developing highly targeted therapies. By selectively targeting either α7 or non-α7 nAChRs, researchers and clinicians could potentially fine-tune neuronal activity and neurotransmitter release in specific brain regions, potentially leading to more effective treatments with fewer side effects. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B61636.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B61640.png)

![(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B61649.png)

![6-Fluorobenzo[d]isoxazol-3-ylamine](/img/structure/B61654.png)

![[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone](/img/structure/B61656.png)

![6-[[2-(1-Methylethyl)phenyl]]sulfonyl-5-nitro-8-quinolinamine](/img/structure/B61668.png)

![Methyl 2-[(cyanomethyl)sulfonyl]benzoate](/img/structure/B61671.png)